F-Quene 1
Description
F-Quene 1 is a fluorinated pH-sensing reagent designed for intracellular pH (pHi) measurement using <sup>19</sup>F nuclear magnetic resonance (NMR) spectroscopy. It exhibits a pH-dependent chemical shift range of 5–8 ppm, with a sensitivity exceeding 1.0 ppm/pH unit, making it highly effective for monitoring pH dynamics in biological systems . This compound has been validated in hepatic pHi studies, where its results align closely with those obtained via <sup>31</sup>P magnetic resonance spectroscopy (MRS), demonstrating its reliability in complex tissue environments .
The compound operates through protonation/deprotonation of its functional groups, which alters the electronic environment of the fluorine atoms, thereby producing measurable shifts in <sup>19</sup>F NMR spectra. This mechanism allows this compound to function within a physiologically relevant pH range (6.0–8.0), making it suitable for both in vitro and in vivo applications .
Properties
CAS No. |
137550-81-3 |
|---|---|
Molecular Formula |
C25H22FN3O8 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-fluoroquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid |
InChI |
InChI=1S/C25H22FN3O8/c26-17-9-16-6-8-18(27-25(16)20(10-17)29(13-23(34)35)14-24(36)37)7-5-15-3-1-2-4-19(15)28(11-21(30)31)12-22(32)33/h1-10H,11-14H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b7-5+ |
InChI Key |
MUDPZZLINDYVTG-FNORWQNLSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C(C=C3C=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Synonyms |
F-Quene 1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Analysis of Search Results
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Source : Examines fluoride interactions in hydroxyapatite systems (silver diammine fluoride reactions) .
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Source : Discusses glycosylation reactions and kinetic isotope effects but does not mention F-Quene 1 .
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Sources : Provide experimental protocols and data tables for general reactions (e.g., copper recovery, decomposition) .
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Sources : Cover reaction rate calculations, redox processes, and computational modeling frameworks .
Potential Explanations for Missing Data
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Nomenclature Issues : The compound may be referred to by an alternative systematic name or abbreviation not captured in the search.
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Research Gap : this compound may be a novel or proprietary compound with limited published studies.
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Unindexed Sources : Critical data might exist in non-digitized journals, patents, or proprietary databases outside the scope of the provided resources.
Recommendations for Further Research
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Consult Specialized Databases : Use platforms like Reaxys, SciFinder, or PubMed for targeted queries.
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Synthetic Pathways : Investigate structurally similar compounds (e.g., fluorinated quinones) to infer potential reactivity .
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Experimental Characterization : Perform NMR, MS, or XRD analyses to determine functional groups and reactivity patterns .
Comparison with Similar Compounds
Comparison with Similar Compounds
F-Quene 1 belongs to a class of fluorinated pH indicators optimized for NMR-based pH measurement. Below is a comparative analysis of its performance against other prominent agents:
Table 1: Comparative Analysis of Fluorinated pH Indicators
Key Findings:
Sensitivity :
- This compound outperforms 6-trifluoromethylpyridine (0.4 ppm/pH unit) and matches F2MeAla (0.9 ppm/pH unit) in sensitivity . Its >1.0 ppm/pH unit shift ensures high-resolution detection of subtle pH changes, critical for hepatic studies.
- PPA (phosphorylated acrylamide) exhibits higher sensitivity (1.12 ppm/pH unit) but suffers from ion-dependent interference, limiting its in vivo accuracy .
pH Range :
- This compound operates effectively in the 6.0–8.0 range, covering physiological and pathophysiological conditions. In contrast, F2MeAla is restricted to 6.6–7.8 , making it less versatile for acidic microenvironments .
Validation and Applications :
- This compound’s hepatic pHi measurements were cross-validated using <sup>31</sup>P MRS, a gold standard for intracellular pH assessment .
- 6-Trifluoromethylpyridine, while useful for tumor pHe and cardiac studies, shows lower sensitivity and is prone to artifacts in heterogeneous tissues .
Practical Considerations: F2MeAla requires ester hydrolysis for activation, complicating its use in time-sensitive experiments. This compound, however, functions without enzymatic processing, simplifying experimental workflows . PPA’s reliance on endogenous phosphate pools introduces variability, whereas this compound’s synthetic design ensures consistent performance .
Q & A
Q. How to address ethical gaps in this compound research involving animal/human models?
Q. What are best practices for disclosing this compound's negative or inconclusive results?
- Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or include as supplementary sections. Use neutral language (e.g., "no significant association observed" vs. "failed experiment") and emphasize methodological insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
